Urinary Metabolic Fate: Delta-CEHC Is the Near-Quantitative Excretion Product of Delta-Tocopherol, Unlike Alpha-CEHC
Following intraperitoneal administration of ³H-δ-tocopherol in rats, approximately 50% of the administered radioactivity is recovered in urine as δ-CEHC, identifying it as the dominant terminal metabolite [1]. By contrast, α-tocopherol is preferentially retained by hepatic α-TTP and minimally converted to α-CEHC under normal conditions; γ- and δ-tocopherols are almost quantitatively degraded to their respective CEHCs and excreted [2]. This differential metabolic routing means that δ-CEHC serves as a highly specific urinary biomarker for δ-tocopherol/δ-tocotrienol exposure, whereas α-CEHC is a poor surrogate for α-tocopherol intake.
| Evidence Dimension | Urinary recovery of administered tocopherol as CEHC metabolite |
|---|---|
| Target Compound Data | δ-CEHC: ~50% of ³H-δ-tocopherol dose recovered in urine (rat, IP) |
| Comparator Or Baseline | α-CEHC: only trace quantities excreted from α-tocopherol; γ-CEHC: also extensively excreted but from γ-tocopherol precursor |
| Quantified Difference | ~50% recovery for δ-tocopherol→δ-CEHC vs. minimal recovery for α-tocopherol→α-CEHC (qualitative difference, not same study) |
| Conditions | Rats, ³H-labeled δ-tocopherol, intraperitoneal injection, urine collection (Chiku et al., 1984); review synthesis of comparative metabolism (Brigelius-Flohé & Traber, 1999) |
Why This Matters
Procurement of δ-CEHC rather than α-CEHC is essential when the experimental endpoint is urinary CEHC excretion as a biomarker of non-α-tocopherol intake or metabolism, because α-CEHC does not reflect α-tocopherol exposure in a dose-proportional manner.
- [1] Chiku S, Hamamura K, Nakamura T. Novel urinary metabolite of d-delta-tocopherol in rats. J Lipid Res. 1984 Jan;25(1):40-8. PMID: 6707520. View Source
- [2] Brigelius-Flohé R, Traber MG. Vitamin E: function and metabolism. FASEB J. 1999 Jul;13(10):1145-55. PMID: 10385606. View Source
